3,6-Dihexyl-9H-carbazole
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Overview
Description
3,6-Dihexyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic compound containing nitrogen. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihexyl-9H-carbazole typically involves the functionalization of the carbazole core at the 3 and 6 positions. One common method is the bromination of carbazole at these positions, followed by a coupling reaction with hexyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihexyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of carbazole-quinones.
Reduction: Typically involves the reduction of any nitro groups present on the molecule.
Substitution: Commonly occurs at the nitrogen atom or the 3,6 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like NBS for bromination and organometallic reagents for coupling reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,6-Dihexyl-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,6-Dihexyl-9H-carbazole exerts its effects is primarily through its ability to participate in electron transfer processes. The compound’s molecular structure allows for efficient charge transport, making it useful in electronic applications . In biological systems, it can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-9H-carbazole: Similar in structure but with phenyl groups instead of hexyl groups.
3,6-Di-tert-butyl-9H-carbazole: Contains tert-butyl groups, offering different steric and electronic properties.
Uniqueness
3,6-Dihexyl-9H-carbazole is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both high performance and processability are required .
Properties
CAS No. |
1131605-21-4 |
---|---|
Molecular Formula |
C24H33N |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
3,6-dihexyl-9H-carbazole |
InChI |
InChI=1S/C24H33N/c1-3-5-7-9-11-19-13-15-23-21(17-19)22-18-20(12-10-8-6-4-2)14-16-24(22)25-23/h13-18,25H,3-12H2,1-2H3 |
InChI Key |
GQXLKAQWZCTMFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)NC3=C2C=C(C=C3)CCCCCC |
Origin of Product |
United States |
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